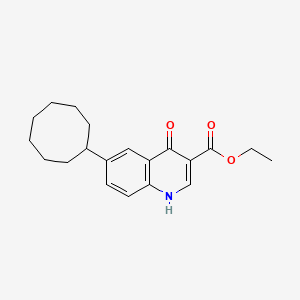

Ethyl 6-cyclooctyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Ethyl 6-cyclooctyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a cyclooctyl substituent at the 6-position of the quinoline core. The compound belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxylate family, a class of molecules widely studied for their diverse biological activities, including antibacterial, anticancer, and central nervous system modulation . The cyclooctyl group introduces significant steric bulk and lipophilicity, distinguishing it from analogs with smaller or electron-withdrawing substituents.

Properties

CAS No. |

55522-58-2 |

|---|---|

Molecular Formula |

C20H25NO3 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

ethyl 6-cyclooctyl-4-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C20H25NO3/c1-2-24-20(23)17-13-21-18-11-10-15(12-16(18)19(17)22)14-8-6-4-3-5-7-9-14/h10-14H,2-9H2,1H3,(H,21,22) |

InChI Key |

OXXPTDVUBAWHJO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C3CCCCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-cyclooctyl-4-hydroxyquinoline-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Hydrolysis using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: 6-cyclooctyl-4-hydroxyquinoline-3-carboxylic acid.

Scientific Research Applications

Chemistry: Ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its quinoline core is of particular interest due to its presence in many biologically active molecules.

Medicine: Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can interact with enzymes or receptors, potentially inhibiting their activity. The cyclooctyl group may enhance the compound’s binding affinity and specificity, while the ethyl ester group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 6-cyclooctyl-4-oxo-1,4-dihydroquinoline-3-carboxylate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on Physicochemical Properties

*Calculated based on molecular formula (C₂₀H₂₅NO₃).

Key Observations:

Biological Activity

Ethyl 6-cyclooctyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₂₀H₂₅NO₃

- Molecular Weight : 327.18 g/mol

- CAS Number : [Not specified in search results]

The compound features a quinoline core structure, which is known for its diverse biological activities. The cyclooctyl group contributes to its lipophilicity, potentially enhancing membrane permeability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Quinoline Core : Utilizing cyclization reactions involving substituted anilines and appropriate carbonyl compounds.

- Modification with Cyclooctyl Group : Introducing the cyclooctyl moiety through alkylation or coupling reactions.

- Esterification : Converting the carboxylic acid to an ester form using ethyl alcohol and acid catalysts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives. This compound has shown promising results against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Mycobacterium tuberculosis | 9.97 |

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

These findings suggest that the compound possesses significant activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis, comparable to established antimycobacterial agents like ethambutol (MIC = 4.89 μg/mL) .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinoline ring significantly affect biological activity. Key observations include:

- Cycloalkane Substitution : The introduction of larger cycloalkane groups (e.g., cyclooctyl) enhances lipophilicity and may improve cell membrane penetration.

- Positioning of Functional Groups : Optimal substitution at positions 5 and 7 on the quinolone ring correlates with increased antimicrobial potency .

Case Studies

In one notable study, researchers synthesized several analogues of this compound and evaluated their activity against M. tuberculosis. The compound exhibited a selective toxicity profile, maintaining low cytotoxicity against mammalian cells (IC50 > 227 μM), indicating a favorable therapeutic index for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.